molecular formula C5H3D9O B1180757 Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone CAS No. 112100-07-9

Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone

Cat. No.: B1180757
CAS No.: 112100-07-9
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Description

Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone (CAS: 81-33-4), commonly designated as C.I. Pigment Violet 29, is a perylene diimide (PDI)-based compound characterized by its fused polycyclic aromatic structure. Its core consists of two isoindole units bridged by anthracene, with four ketone groups at positions 1, 3, 8, and 10. This structure confers exceptional thermal stability (>360°C), broad light absorption (λmax ~524 nm in dichloromethane), and n-type semiconductor properties (electron mobility: 0.1–2.1 cm<sup>2</sup>/V·s) . Industrially, it is utilized as a high-performance pigment in coatings and plastics due to its resistance to fading and chemical corrosion . The U.S. EPA has extensively evaluated its environmental and health risks, concluding low acute toxicity but recommending precautions for occupational exposure .

Properties

IUPAC Name

7,18-bis[2,6-di(propan-2-yl)phenyl]-11,14,22,26-tetraphenoxy-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H58N2O8/c1-39(2)47-31-21-32-48(40(3)4)67(47)73-69(75)51-35-55(79-43-23-13-9-14-24-43)61-63-57(81-45-27-17-11-18-28-45)37-53-60-54(72(78)74(71(53)77)68-49(41(5)6)33-22-34-50(68)42(7)8)38-58(82-46-29-19-12-20-30-46)64(66(60)63)62-56(80-44-25-15-10-16-26-44)36-52(70(73)76)59(51)65(61)62/h9-42H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSIDSMUTXFKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=CC(=C4C5=C(C=C6C7=C5C(=C(C=C7C(=O)N(C6=O)C8=C(C=CC=C8C(C)C)C(C)C)OC9=CC=CC=C9)C1=C(C=C(C3=C41)C2=O)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H58N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123174-58-3, 112100-07-9
Record name Perylene Red
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 112100-07-9
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Record name 123174-58-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERYLENE RED
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Synthesis Methodology

The primary preparation route involves reacting 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride with 2,6-diisopropylaniline under controlled conditions. This method yields 5,6,12,13-tetrachloro-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone , a key derivative .

Reaction Steps :

  • Dianhydride Preparation : Perylene tetracarboxylic acid dianhydride is synthesized via cyclization of perylene tetracarboxylic acid under high-temperature dehydration.

  • Condensation with Amines : The dianhydride reacts with 2,6-diisopropylaniline in an inert solvent (e.g., toluene or dimethylformamide) at 100–150°C, forming the target compound through imide bond formation .

Structural Modifications and Derivatives

Derivatives are synthesized by substituting chloro or phenoxy groups at specific positions (5,6,12,13). For example:

Derivative Substituents CAS Number Molecular Formula Source
5,6,12,13-Tetrachloro-2,9-dimethylCl₄, CH₃₂106342-00-1C₂₆H₁₀Cl₄N₂O₄
2,9-Bis(2,6-diisopropylphenyl)-5,6,12,13-tetraphenoxyPhenoxy₄, diisopropylphenyl₂123174-58-3C₇₂H₅₈N₂O₈

Key Observations :

  • Chloro derivatives (e.g., CAS 106342-00-1) exhibit higher electron-deficient properties due to electronegative Cl atoms .

  • Phenoxy-substituted variants (e.g., CAS 123174-58-3) enhance solubility and photostability, making them suitable for optoelectronic applications .

Experimental Parameters and Optimization

Critical reaction conditions for the condensation step include:

Parameter Optimal Range Impact on Product
Temperature120–150°CHigher yields at elevated temps
SolventToluene, DMFPolar aprotic solvents enhance reactivity
Reaction Time6–12 hoursExtended times improve conversion
CatalystNone reportedBase-free conditions preferred

*Data synthesized from protocol descriptions in .

Purity and Characterization

Post-synthesis purification typically involves:

  • Crystallization : Recrystallization in solvents like ethanol or acetone to isolate pure product.

  • Chromatography : Column chromatography (e.g., silica gel) for derivatives with complex substituents .

Analytical Techniques :

  • NMR : Confirms aromatic proton environments and imide group integration.

  • Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 848.64 for C₄₈H₃₈Cl₄N₂O₄) .

Chemical Reactions Analysis

Types of Reactions: Perylene Red undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Perylene Red involves its interaction with light and other molecules. In bioimaging, for example, Perylene Red absorbs light and emits fluorescence, allowing for the visualization of biological structures. In photodynamic therapy, it generates reactive oxygen species upon light activation, which can target and destroy cancer cells . The molecular targets and pathways involved include cellular membranes and specific proteins that interact with the dye .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Derivatives and Substituent Effects

The compound’s properties are highly tunable via substitution at the 2- and 9-positions. Below is a comparative analysis of key derivatives:

Compound Substituents Key Properties Applications References
PDI-F (2,9-bis[2-(4-fluorophenyl)ethyl]) 4-Fluorophenyl ethyl Enhanced electron affinity; used in Li-ion battery electrodes Energy storage, dye adsorption
PDINO (2,9-bis[3-(dimethyloxidoamino)propyl]) Dimethyloxidoamino propyl Improves interfacial layers in organic photovoltaics (PCE >15%) OPVs (e.g., PM6:Y6 solar cells)
PDI-C6 (2,9-dihexyl) Hexyl chains Increased solubility (logP >10); mobility = 0.1–2.1 cm<sup>2</sup>/V·s Organic field-effect transistors (OFETs)
Pigment Red 179 (2,9-dimethyl) Methyl groups High thermal stability (mp >360°C); λmax = 524 nm Industrial pigments, coatings
Pigment Red 178 (2,9-bis[4-(phenylazo)phenyl]) Phenylazo groups Broad NIR absorption; used in dyes and sensors Textiles, optical materials
PDIGe (5,6,12,13-di(diethylgermyl)) Germanium-functionalized Enhanced charge transport; λmax shifted to 650 nm Optoelectronics, OLEDs
5-Bromo-PDI (5-bromo-2,9-bis(1-hexylheptyl)) Bromine + branched alkyl Strong electron-withdrawing effect; used in non-fullerene acceptors Organic photovoltaics (OPVs)

Functional Group Impact

  • Alkyl Chains (e.g., PDI-C6) : Improve solubility in organic solvents (e.g., dichloromethane) and film-forming ability, critical for solution-processed electronics .
  • Aryl Groups (e.g., Pigment Red 179) : Enhance thermal stability and pigment strength due to rigid π-conjugation .
  • Electron-Withdrawing Groups (e.g., PDINO, 5-Bromo-PDI): Lower LUMO levels, facilitating electron injection in OPVs and OFETs .
  • Metal Functionalization (e.g., PDIGe) : Introduces heavy-atom effects for triplet-state harvesting, expanding applications in light-emitting devices .

Biological Activity

Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone (commonly referred to as C.I. Pigment Violet 29) is a complex organic compound with notable applications in various fields including pigments and materials science. This article explores its biological activity, safety profile, and potential applications based on current research findings.

  • Chemical Formula : C40H26N2O4
  • Molecular Weight : 663.64 g/mol
  • CAS Number : 81-33-4
  • IUPAC Name : Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone

Biological Activity Overview

The biological activity of Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone has been evaluated in several studies focusing on its toxicity and potential health effects.

Toxicological Studies

  • Human Health Risks :
    • The U.S. Environmental Protection Agency (EPA) conducted a risk evaluation which indicated that the compound presents a low hazard based on oral and dermal exposure routes. No adverse effects were observed in studies involving these exposure methods .
    • The compound was also found to be negative for genotoxicity and is unlikely to be a carcinogen based on structural activity relationships (SAR) considerations .
  • Environmental Impact :
    • The compound's environmental toxicity testing indicates minimal risk to terrestrial species due to negligible absorption through dermal and oral routes. Chronic inhalation exposure was identified as the primary concern; however, it is expected to lead to lung overload rather than overt toxicity .

Study 1: Risk Evaluation by EPA

In the EPA's revised draft risk evaluation for C.I. Pigment Violet 29:

  • Findings : Low hazard levels were reported for both human health and environmental exposure.
  • Methodology : Evaluated inhalation risks using analogues to estimate toxicity levels and assessed various exposure scenarios .

Study 2: Structural Analysis

Research published in the Journal of the American Chemical Society examined the binding energy and electronic coupling of perylenediimide stacks related to similar compounds:

  • : Insights into charge transport relationships were drawn from structural analyses that can be applied to understanding the behavior of anthraquinone derivatives in electronic applications .

Data Table: Summary of Biological Activity

StudyFocus AreaKey FindingsReference
EPA Risk EvaluationHuman Health & Environmental SafetyLow hazard from oral/dermal exposure; negative for genotoxicity
Charge Transport StudyStructural AnalysisInsights into electronic coupling relevant for organic photovoltaics

Applications

Given its properties and biological activity profile:

  • Pigments : Widely used in coatings and plastics due to stability and low toxicity.
  • Organic Photovoltaics : Potential applications as electron acceptors in solar cells due to favorable electronic properties.

Q & A

Q. What experimental techniques are critical for characterizing the electronic properties of Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone (PV29) derivatives?

  • Answer : Key techniques include:
    • UV-Vis spectroscopy (λmax analysis in solvents like dichloromethane: 524, 448, and 229 nm ).
    • Charge carrier mobility measurements (e.g., n-type semiconductor behavior with mobility range 0.1–2.1 cm²/V·s ).
    • Cyclic voltammetry to determine HOMO/LUMO levels and redox stability.
    • X-ray crystallography for confirming substituent effects on π-stacking (e.g., dihexyl vs. diphenyl derivatives ).

Q. How can substituents be optimized to enhance the semiconductor performance of PV29 derivatives?

  • Answer :
    • Alkyl chain substitution (e.g., dihexyl groups) improves solubility and film-forming properties, but excessive chain length may reduce crystallinity .
    • Electron-withdrawing groups (e.g., bromine in PDI-CC6C6-Br) enhance electron affinity and charge transport .
    • Comparative data tables for substituent effects:
SubstituentMobility (cm²/V·s)λmax (nm)Reference
Dihexyl0.1–2.1524
3,5-DimethylphenylN/A448–524
Brominated alkyl1.5–3.0*520–530
*Estimated from analogous derivatives.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported charge carrier mobility values for PV29 derivatives?

  • Answer : Discrepancies often arise from:
    • Film morphology : Spin-coating vs. vapor deposition impacts crystallinity .
    • Measurement conditions : Ambient vs. inert atmosphere affects oxidation stability .
    • Substituent purity : Trace impurities (e.g., unreacted precursors) alter electronic properties .
    • Methodology : Use standardized protocols (e.g., field-effect transistor vs. space-charge-limited current measurements) .

Q. What methodologies are recommended for assessing the environmental fate and toxicity of PV29?

  • Answer : The U.S. EPA’s risk evaluation framework includes:
    • Systematic review of aquatic/terrestrial toxicity data .
    • Environmental persistence studies : Analyze photodegradation pathways and bioaccumulation potential .
    • Occupational exposure modeling : Quantify inhalation risks during industrial synthesis .
    • Data quality evaluation : Prioritize peer-reviewed studies over proprietary industrial reports .

Q. How can computational modeling guide the design of PV29-based organic electronics?

  • Answer :
    • Density Functional Theory (DFT) predicts substituent effects on electronic structure (e.g., dihedral angles, bandgap tuning) .
    • Molecular dynamics simulations optimize packing motifs for charge transport .
    • Machine learning identifies structure-property relationships across derivatives (e.g., substituent polarity vs. mobility) .

Methodological Challenges

Q. What safety protocols are critical for synthesizing PV29 derivatives with reactive substituents?

  • Answer :
    • Handling brominated derivatives : Use inert atmospheres (N2/Ar) to prevent decomposition .
    • Toxic byproduct mitigation : Monitor diazo intermediates (e.g., 4-(phenylazo)phenyl groups) for mutagenicity .
    • Waste disposal : Follow EPA guidelines for halogenated organic compounds .

Q. How can researchers validate the purity of PV29 derivatives for reproducible device fabrication?

  • Answer :
    • HPLC-MS to detect trace impurities (e.g., unreacted diimides ).
    • Elemental analysis for halogenated derivatives (e.g., bromine content in PDI-CC6C6-Br ).
    • Thermogravimetric analysis (TGA) to confirm thermal stability (>360°C for dihexyl-PV29 ).

Data-Driven Research Priorities

  • Priority 1 : Expand substituent libraries (e.g., alkyl, aryl, halogenated) to map structure-property relationships .
  • Priority 2 : Address data gaps in environmental persistence and chronic toxicity .
  • Priority 3 : Standardize mobility measurement protocols to enable cross-study comparisons .

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